Reduced Cellular Toxicity of 4-Hydroxypyridazin-3(2H)-one Derivatives Versus 3-Hydroxypyridine-2(1H)-one Series in DAAO Inhibitor Development
In a fragment-based drug discovery campaign targeting human D-amino acid oxidase (DAAO), 4-hydroxypyridazin-3(2H)-one derivatives (synthesized from 4-hydroxypyridazine scaffold) were found to retain the high potency and cell permeability of the earlier 3-hydroxy-pyridine-2(1H)-one series but lacked the associated cell toxicity, representing a critical advancement for therapeutic development [1].
| Evidence Dimension | In vitro cellular toxicity |
|---|---|
| Target Compound Data | 4-Hydroxypyridazin-3(2H)-one derivatives: no observed cell toxicity (qualitative assessment) |
| Comparator Or Baseline | 3-Hydroxy-pyridine-2(1H)-one derivatives: exhibited cell toxicity (unspecified severity) |
| Quantified Difference | Qualitative improvement (presence vs. absence of toxicity) |
| Conditions | Fragment-based drug design campaign; enzyme- and cell-based assays for human DAAO; structural comparisons guided by X-ray crystallography |
Why This Matters
Selection of the 4-hydroxypyridazine scaffold over the 3-hydroxypyridine analog directly mitigates lead attrition due to cytotoxicity, reducing downstream development risk and cost.
- [1] Hondo, T., Warizaya, M., Niimi, T., Namatame, I., Yamaguchi, T., Nakanishi, K., ... & Takeuchi, M. (2013). 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 56(9), 3582–3592. View Source
